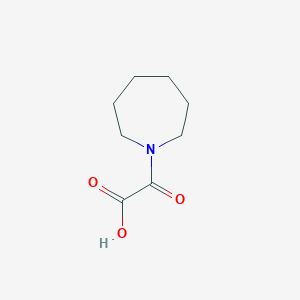

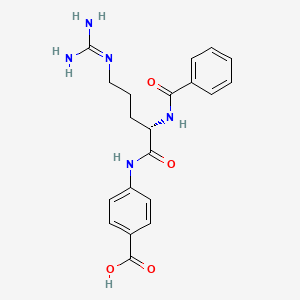

2-Morpholino-5-nitrobenzonitrile

Übersicht

Beschreibung

The compound 2-Morpholino-5-nitrobenzonitrile is a chemical species that is related to various research studies focusing on the synthesis, molecular structure, and chemical reactions of morpholine derivatives. These studies explore the interactions and characteristics of morpholine with different substituents and functional groups, contributing to the understanding of its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of morpholine derivatives has been explored in several studies. For instance, the preparation of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was achieved through a Strecker reaction catalyzed by silica sulfuric acid, using 3,4,5-trimethoxybenzaldehyde and morpholine with cyanide sources . Another study reported the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine via a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid . These syntheses highlight the reactivity of morpholine and its ability to form various functionalized compounds.

Molecular Structure Analysis

X-ray diffraction data have been instrumental in determining the molecular structure of morpholine derivatives. The crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile revealed that it crystallizes in a monoclinic system with specific unit-cell parameters . Similarly, the structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was elucidated, providing insights into the geometry of the N-N double bond and the delocalization across the triazene moiety . These structural analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of morpholine derivatives with other chemical species has been the subject of research. For example, the reaction of nitrosobenzene with 1-morpholin-1-ylcyclohexene was studied, yielding a hydroxylamine as the initial product, which then rearranges into another compound upon standing . This demonstrates the potential of morpholine derivatives to undergo chemical transformations, leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission spectra, providing evidence of excited state transitions . Additionally, the crystal phase complex of 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal with carbon tetrachloride showed van der Waals interactions, indicating the influence of molecular interactions on the physical state of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Gefitinib

2-Morpholino-5-nitrobenzonitrile plays a role in the synthesis of Gefitinib, a drug used for the treatment of non-small-cell lung cancer. The compound undergoes transformation in the presence of DMF and phosphoric chloride to create a key intermediate in the synthesis of Gefitinib, demonstrating its utility in pharmaceutical synthesis (Jin et al., 2005).

Chemical Reactions and Mechanisms

The compound's reactivity in alkaline hydrolysis of nitriles and amides has been studied. It participates in reactions where rate coefficients and activation parameters are measured, offering insights into chemical reaction mechanisms and the influence of substituents and structures on reaction rates (Bowden et al., 1997).

Formation of Benzofuran and 2H-Chromene Structures

In a novel synthesis approach, 2-morpholino-5-nitrobenzonitrile is involved in the formation of benzofuran and 2H-chromene structures. This demonstrates its application in creating complex organic structures, highlighting its versatility in organic synthesis (Ukhin et al., 1996).

Anodic Oxidation Studies

Studies on the anodic oxidation of 2-nitrobenzenesulfenamides, which include derivatives of morpholine, reveal insights into electrochemical processes. This research helps understand the electrochemical behavior of morpholino derivatives, relevant in fields like electrochemistry and materials science (Sayo et al., 1983).

Synthesis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one

The compound has been utilized in the synthesis of complex organic molecules like 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. This illustrates its role in facilitating the formation of heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Glossop, 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c12-8-9-7-10(14(15)16)1-2-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMGFZRJYLSGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428638 | |

| Record name | 2-Morpholino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-5-nitrobenzonitrile | |

CAS RN |

78252-11-6 | |

| Record name | 2-Morpholino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)